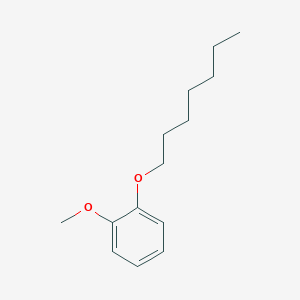
1-(Heptyloxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Heptyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a heptyloxy group at the first position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Heptyloxy)-2-methoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxyphenol (guaiacol) reacts with heptyl bromide in the presence of a strong base like sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptyloxy)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 1-(heptyloxy)-2-methylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: 1-(Heptyloxy)-2-methylbenzene.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Scientific Research Applications
1-(Heptyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a solvent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of fragrances, flavors, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-2-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the cell membrane integrity of microorganisms, leading to cell lysis. The compound’s hydrophobic heptyloxy chain allows it to integrate into lipid bilayers, while the methoxy group can participate in hydrogen bonding, enhancing its binding affinity to target sites.
Comparison with Similar Compounds
1-(Heptyloxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-(Heptyloxy)-4-methoxybenzene: Differing in the position of the methoxy group, which can influence its reactivity and biological activity.
1-(Heptyloxy)-2-ethoxybenzene: Featuring an ethoxy group instead of a methoxy group, affecting its solubility and chemical behavior.
1-(Heptyloxy)-2-hydroxybenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to its analogs.
Properties
CAS No. |
906663-75-0 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1-heptoxy-2-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI Key |
ZETRYINZXQAGPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















